ethyl 6-bromo-5-methoxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the indole ring.
Methoxylation: Addition of a methoxy group to the indole structure.
Piperidinylation: Incorporation of a piperidine moiety.
Esterification: Formation of the ethyl ester group.
Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, piperidine for piperidinylation, and ethanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-BROMO-5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- 6-AMINO-4-SUBSTITUTEDALKYL-1H-INDOLE-2-SUBSTITUTEDCARBOXYLATE
Uniqueness
ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27BrN2O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O3/c1-3-30-24(28)23-18-14-22(29-2)19(25)15-20(18)27(17-10-6-4-7-11-17)21(23)16-26-12-8-5-9-13-26/h4,6-7,10-11,14-15H,3,5,8-9,12-13,16H2,1-2H3 |
InChI Key |
GJRRRDXWEYQUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
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